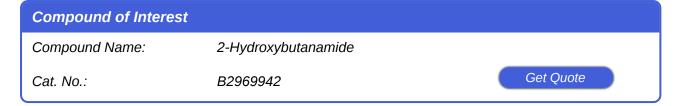


(R)-2-Hydroxybutanamide: A Technical Guide for Researchers

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxybutanamide is a chiral organic compound that serves as a valuable building block in synthetic chemistry. Its stereospecific structure makes it a significant precursor in the development of more complex chiral molecules, particularly in the pharmaceutical industry where enantiomeric purity is often critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on (R)-2-Hydroxybutanamide, including its chemical identity, physicochemical properties, synthesis methodologies, and its role in research and development.

Chemical Identity and Synonyms

The primary identifier for the (R)-enantiomer of **2-hydroxybutanamide** is CAS number 206358-12-5. The racemic mixture is identified by CAS number 1113-58-2. A comprehensive list of synonyms is provided in Table 1 for ease of reference in literature and chemical databases.

Table 1: Chemical Identification and Synonyms



Identifier	Value	
CAS Number	206358-12-5[1]	
Racemic CAS Number	1113-58-2	
Molecular Formula	C4H9NO2[1]	
IUPAC Name	(2R)-2-hydroxybutanamide	
Synonyms	(R)-2-Hydroxybutanamide, Butanamide, 2-hydroxy-, (R)-, (2R)-2-hydroxybutanamide	

Physicochemical Properties

Experimentally determined physical properties such as melting and boiling points for (R)-**2- Hydroxybutanamide** are not readily available in the public domain. However, computed properties provide valuable estimates for its behavior. It is reported to be soluble in water, ethanol, and acetone.

Table 2: Physicochemical Data for (R)-2-Hydroxybutanamide

Property	Value	Source
Molecular Weight	103.12 g/mol	PubChem
XLogP3	-0.6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	103.063329 g/mol	PubChem
Topological Polar Surface Area	63.3 Ų	PubChem

Synthesis of (R)-2-Hydroxybutanamide



The enantiomerically pure synthesis of (R)-**2-Hydroxybutanamide** is crucial for its application as a chiral building block. Several synthetic strategies have been described, primarily focusing on the use of chiral precursors or enzymatic methods to ensure high stereoselectivity.

General Synthetic Approaches

- From (R)-2-Hydroxybutyric Acid: The most direct method involves the amidation of enantiomerically pure (R)-2-hydroxybutyric acid. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or an active ester, followed by reaction with ammonia.
- Enzymatic Synthesis: Biocatalytic methods offer a green and highly selective alternative.
 Nitrile hydratase enzymes can catalyze the hydration of a corresponding nitrile to the amide.
 [2] Additionally, lipases can be employed for the kinetic resolution of racemic 2-hydroxybutanamide or its precursors.

The following section provides a detailed, representative experimental protocol for the synthesis of (R)-2-Hydroxybutanamide from (R)-2-hydroxybutyric acid.

Experimental Protocol: Synthesis from (R)-2-Hydroxybutyric Acid

This protocol is a representative procedure for the amidation of a chiral hydroxy acid.

Objective: To synthesize (R)-2-Hydroxybutanamide from (R)-2-hydroxybutyric acid.

Materials:

- (R)-2-Hydroxybutyric acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM)
- Ammonia (gas or solution in a suitable solvent like dioxane or methanol)
- Anhydrous diethyl ether



- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flasks
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bar
- · Ice bath
- · Separatory funnel
- Rotary evaporator

Procedure:

- · Activation of the Carboxylic Acid:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
 dissolve (R)-2-hydroxybutyric acid (1 equivalent) in anhydrous dichloromethane.
 - Cool the solution in an ice bath.
 - Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid).
 - Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude (R)-2-chlorobutanoyl chloride is used in the next step without further purification.
- Amidation:



- Dissolve the crude acyl chloride in anhydrous diethyl ether and cool the solution in an ice bath.
- Bubble ammonia gas through the solution or add a solution of ammonia in dioxane/methanol dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.
- Continue the addition of ammonia until the reaction is complete (monitored by TLC).
- Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with a small amount of cold diethyl ether.
- Combine the filtrate and washings.
- Work-up and Purification:
 - Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude (R)-2-Hydroxybutanamide.
 - The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for (R)-2-Hydroxybutanamide from (R)-2-hydroxybutyric acid.

Biological Activity and Applications in Drug Development

There is currently a lack of published scientific literature detailing the specific biological activity or the direct involvement of (R)-**2-Hydroxybutanamide** in any signaling pathways. Its primary role in the context of drug development is that of a chiral building block.[3] The stereocenter at



the C2 position is a key feature that is incorporated into larger, more complex molecules to impart specific three-dimensional structures required for biological recognition and activity.

While (R)-**2-Hydroxybutanamide** itself may not be biologically active, derivatives of the closely related N-hydroxybutanamide scaffold have been investigated as inhibitors of matrix metalloproteinases (MMPs).[4][5][6] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and arthritis. This suggests that the butanamide scaffold can be a starting point for the design of bioactive compounds.

The logical relationship for its use in drug development can be visualized as follows:

Caption: Logical flow of the application of (R)-2-Hydroxybutanamide in drug discovery.

Conclusion

(R)-2-Hydroxybutanamide is a valuable chiral intermediate in organic synthesis. While comprehensive experimental data on its physical properties and direct biological activity are limited, its utility as a precursor for more complex chiral molecules is well-established. The synthetic routes, particularly those employing chiral starting materials or enzymatic catalysis, are key to obtaining the enantiomerically pure compound required for applications in drug discovery and development. Future research may explore the latent biological activities of this molecule, but its current significance lies in its role as a fundamental chiral building block.

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